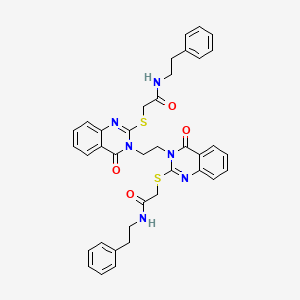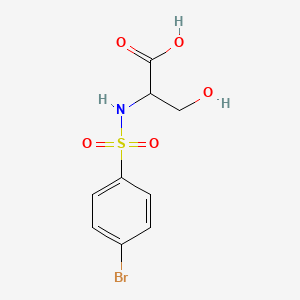
2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is a derivative of benzenesulfonylamino-propionic acid, which is structurally related to L-tyrosine, an amino acid with a phenolic side chain. The presence of the bromo-benzenesulfonylamino group suggests potential reactivity and utility in chemical synthesis, particularly in the formation of more complex organic molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate leads to the formation of furanonyl palladium intermediates, which can undergo further reactions to yield various derivatives . Although the specific synthesis of this compound is not detailed, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzenesulfonylamino-propionic acid derivatives has been studied, revealing significant conformational differences in the L-tyrosine cores of the molecules. Intramolecular aromatic π-π stacking and short C-H···O interactions have been observed, which could influence the reactivity and physical properties of these compounds . These structural features are important for understanding the behavior of this compound in various chemical contexts.
Chemical Reactions Analysis
The reactivity of benzenesulfonylamino-propionic acid derivatives can be inferred from related studies. For example, the products from palladium-catalyzed cyclization reactions can be further elaborated through nucleophilic substitution reactions, reduction of C-Br bonds, and S(N)2'-substitution, indicating a range of possible chemical transformations for these types of compounds . The presence of the bromo and sulfonylamino groups in this compound suggests that it could participate in similar reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, the properties of related compounds can offer some insights. The stability and gas chromatographic properties of derivatives formed from reactions with benzenesulfonic acid derivatives have been reported, as well as their detection sensitivity in analytical methods . These findings can help predict the behavior of this compound in various analytical and synthetic applications.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research efforts have been directed toward developing synthesis methods for complex molecules incorporating benzenesulfonylamino groups. For instance, the synthesis of polyalkylbenzenes through ring halogenation using catalytic quantities of acidic catalysts demonstrates the manipulation of benzenesulfonylamino derivatives for creating halogenated compounds with specific properties (Bovonsombat & Mcnelis, 1993). This technique highlights the flexibility of employing benzenesulfonylamino derivatives in chemical synthesis.
Structural Analysis and Conformation
The study of the crystal structures of benzenesulfonylamino derivatives, such as benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid, reveals variations in the L-tyrosine backbone conformation. These findings underscore the importance of structural analysis in understanding the properties and potential applications of these compounds (Khan et al., 2011).
Photodynamic Therapy Applications
A significant application area for benzenesulfonylamino derivatives is in photodynamic therapy (PDT) for treating cancer. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their utility as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for PDT (Pişkin et al., 2020).
Corrosion Inhibition
Benzenesulfonylamino derivatives have also found applications in the field of corrosion science. For instance, benzothiazole derivatives have been synthesized and studied for their effect as corrosion inhibitors on carbon steel in acidic solutions. These compounds provide a protective layer, demonstrating the practical applications of benzenesulfonylamino derivatives in industrial settings (Hu et al., 2016).
Environmental and Microbial Studies
The environmental degradation and microbial utilization of azo dyes and related sulfonated compounds, including those with benzenesulfonamide groups, have been explored. Research on the mineralization of these compounds by specific fungi and bacteria contributes to understanding the biodegradability and potential environmental impact of sulfonated azo dyes (Paszczynski et al., 1992).
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKCDQUKAIUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)
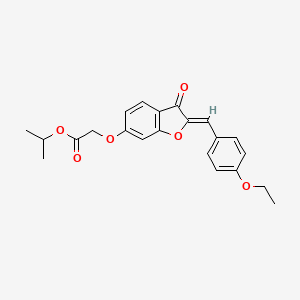
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
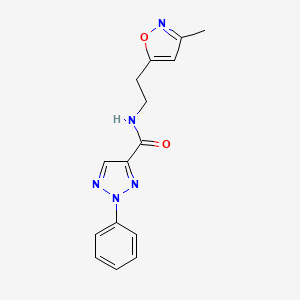

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)
![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

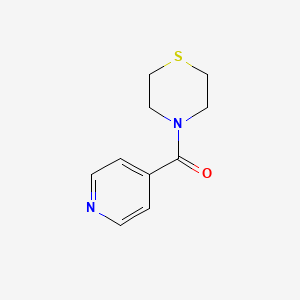
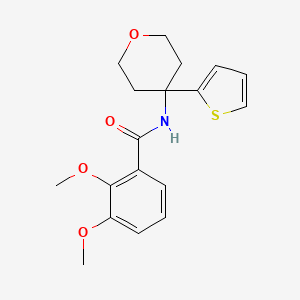
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
